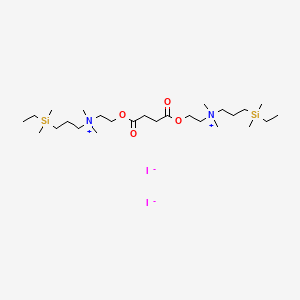![molecular formula C33H39N7O6S B13778947 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a benzodioxole ring, an imidazole ring, and a thiazole ring, among other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester
- 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid methyl ester
Uniqueness
The uniqueness of 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester lies in its specific combination of functional groups and molecular structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C33H39N7O6S |
|---|---|
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
ethyl 2-[1-[2-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]-2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C33H39N7O6S/c1-6-43-30(41)25-18-47-29(36-25)23-9-11-38(28(23)24-15-21(2)35-31(37-24)40-12-10-34-19-40)13-14-39(32(42)46-33(3,4)5)17-22-7-8-26-27(16-22)45-20-44-26/h7-8,10,12,15-16,18-19,23,28H,6,9,11,13-14,17,20H2,1-5H3 |
Clave InChI |
NLQFHKNPGFPSOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCN(C2C3=NC(=NC(=C3)C)N4C=CN=C4)CCN(CC5=CC6=C(C=C5)OCO6)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)




![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)



![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
